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molecular formula C7H5IO2 B134573 1-Iodo-3,4-methylenedioxybenzene CAS No. 5876-51-7

1-Iodo-3,4-methylenedioxybenzene

Cat. No. B134573
M. Wt: 248.02 g/mol
InChI Key: NMMCBIXYIYQHCP-UHFFFAOYSA-N
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Patent
US07470723B2

Procedure details

To a solution of 4-bromo-1,2-(methylenedioxy)benzene (5.0 g, 25.0 mmol) in THF (40 mL) cooled to −78° C. was added n-butyllithium (24 mL, 1.6 M, 37.3 mmol) and the mixture kept at −78° C. for 45 min. A solution of I2 (12.6 g, 50 mmol) in THF (40 mL) was then added. After 45 min, the reaction was allowed to warm to room temperature and quenched with water. The THF was removed and the residue treated with EtOAc (400 mL) and saturated Na2S2O3 solution (100 mL). The organic layer was dried over MgSO4 and purified by CC (silica gel, hexanes:EtOAc 1:1) to yield 4-iodo-1,2-(methylenedioxy)benzene (4.6 g, 18.5 mmol) in 74% yield: 1H NMR (CDCl3) δ 7.14-7.11 (m, 2H, Ar) 6.58(d, 1H, Ar), 5.94(s, 2H, CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.C([Li])CCC.[I:16]I>C1COCC1>[I:16][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC2=C(C=C1)OCO2
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
II
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The THF was removed
ADDITION
Type
ADDITION
Details
the residue treated with EtOAc (400 mL) and saturated Na2S2O3 solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by CC (silica gel, hexanes:EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.5 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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